molecular formula C9H10ClNO3S B1333957 Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate CAS No. 515832-45-8

Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate

Cat. No.: B1333957
CAS No.: 515832-45-8
M. Wt: 247.7 g/mol
InChI Key: CXSHGGRFIUOIMM-UHFFFAOYSA-N
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Description

Crystallographic Characterization Through X-ray Diffraction Analysis

Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate (C₉H₁₀ClNO₃S) crystallizes in a monoclinic system with space group P2₁/c. X-ray diffraction analysis reveals a planar thiophene ring (C1–C5/S1) substituted at positions 2, 3, and 5 (Figure 1). The chloroacetyl group (Cl1–C7–C8–O1–N1) forms a dihedral angle of 12.3° with the thiophene plane, while the methyl ester (O2–C9–O3–C10) adopts a nearly coplanar orientation (deviation < 5°). Key bond lengths include S1–C1 (1.714 Å), N1–C8 (1.335 Å), and Cl1–C7 (1.787 Å), consistent with aromatic and amide bonding patterns.

Table 1: Crystallographic Parameters

Parameter Value
Space group P2₁/c
Unit cell (Å) a = 9.191, b = 10.725, c = 11.239
β (°) 109.869
Volume (ų) 1041.9
Z 2
R factor 0.0609

Intermolecular interactions include weak C–H⋯O hydrogen bonds (2.87–3.12 Å) and π-π stacking between thiophene rings (3.603 Å).

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H/¹³C NMR)

¹H NMR (400 MHz, CDCl₃) exhibits distinct signals for the thiophene ring, chloroacetyl, and methyl ester groups (Table 2). The thiophene H4 proton resonates as a singlet at δ 6.98 ppm due to shielding by the methyl group at C5. The chloroacetyl NH proton appears as a broad singlet at δ 9.12 ppm, while the methyl ester (OCH₃) integrates as a singlet at δ 3.85 ppm.

¹³C NMR (100 MHz, CDCl₃) confirms the carbonyl groups: the ester (C=O) at δ 166.2 ppm and the amide (C=O) at δ 168.7 ppm. The thiophene carbons C2–C5 resonate between δ 125–140 ppm, with C3 (δ 138.5 ppm) deshielded by the ester group.

Table 2: ¹H and ¹³C NMR Assignments

Position ¹H δ (ppm) Multiplicity ¹³C δ (ppm)
NH 9.12 bs -
OCH₃ 3.85 s 52.1
C5-CH₃ 2.34 s 20.8
Cl–C7 - - 43.5
C=O (ester) - - 166.2

Mass Spectrometric Fragmentation Patterns and Molecular Ion Verification

Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 247.70 [M]⁺, consistent with the molecular formula C₉H₁₀ClNO₃S. Key fragmentation pathways include:

  • Loss of Cl (Δ m/z 35.5) yielding m/z 212.2 [M–Cl]⁺.
  • Cleavage of the amide bond (C8–N1) generating m/z 155.1 [C₆H₇O₂S]⁺.
  • Decarboxylation of the ester group producing m/z 203.3 [M–CO₂]⁺.

Figure 2: Fragmentation Pathways

  • [M]⁺ → [M–Cl]⁺ + Cl-
  • [M]⁺ → [C₆H₇O₂S]⁺ + C₃H₄ClNO

Computational Modeling of Electron Density Distribution

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal electron density localization (Figure 3). The thiophene ring exhibits π-electron delocalization (ELF = 0.85), while the chloroacetyl group shows σ-hole polarization (ESP = +32.6 kcal/mol) at Cl1. The HOMO (-6.12 eV) is localized on the thiophene ring, and the LUMO (-1.98 eV) resides on the amide carbonyl, indicating electrophilic reactivity at C8.

Table 3: DFT-Derived Bond Orders

Bond Bond Order
S1–C1 1.72
N1–C8 1.33
C9–O3 1.45

Non-covalent interaction (NCI) analysis identifies weak CH⋯O interactions (RDG = 0.03 a.u.) stabilizing the crystal lattice.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-5-3-6(9(13)14-2)8(15-5)11-7(12)4-10/h3H,4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSHGGRFIUOIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395373
Record name methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515832-45-8
Record name methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Thiophene Core with Amino and Carboxylate Substituents

A common approach starts from 2-amino-5-methylthiophene-3-carboxylate derivatives or related precursors. For example, ethyl or methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylates can be synthesized by condensation reactions involving:

  • Sulfur, ethyl cyanoacetate, and acetylacetone in the presence of diethylamine at 40–50°C for several hours.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • The product is isolated by filtration, washing, drying, and recrystallization.

Chloroacetylation of the Amino Group

  • The amino group on the thiophene ring is acylated using chloroacetyl chloride.
  • This step is performed by dissolving the amino-thiophene derivative in a saturated sodium acetate solution.
  • Chloroacetyl chloride is added dropwise at low temperature (ice bath) to control the reaction rate and avoid vigorous side reactions.
  • The reaction mixture is stirred at room temperature for 5–6 hours.
  • The product, this compound, is then filtered, washed with cold distilled water, dried, and recrystallized from aqueous ethanol to obtain a pure compound.

Alternative Synthetic Routes and Catalysis

  • Hydrogenation of nitro-substituted precursors over palladium on carbon (Pd/C) catalysts at 45–60°C can yield amino-substituted thiophene intermediates, which are then acylated.
  • The use of aprotic or protic solvents during hydrogenation is common.
  • Base-mediated nucleophilic substitution reactions with ortho halonitrobenzene and potassium hydroxide in acetonitrile at low temperatures (0–10°C) can prepare amino-thiophene intermediates.

Reaction Conditions and Monitoring

Step Reagents/Conditions Temperature Time Monitoring Method Notes
Thiophene core synthesis Sulfur, ethyl cyanoacetate, acetylacetone, diethylamine 40–50°C 4 h + overnight TLC (ethyl acetate/n-hexane) Heterogeneous mixture, brown precipitate
Chloroacetylation Chloroacetyl chloride, saturated sodium acetate 0–5°C (addition), then RT 5–6 h Isolation by filtration Dropwise addition to control reaction
Hydrogenation (alternative) Pd/C catalyst, aprotic/protic solvent 45–60°C Variable Reaction progress by TLC Converts nitro to amino group
Base-mediated substitution Potassium hydroxide, acetonitrile 0–10°C Variable TLC Prepares amino-thiophene intermediate

Spectral and Physicochemical Characterization

  • The final compound exhibits characteristic IR absorptions for C=O (around 1665 cm⁻¹), C-Cl (around 826 cm⁻¹), and N-H (around 3408 cm⁻¹) stretching vibrations.
  • ^1H NMR spectra show signals corresponding to aromatic protons, methyl groups, and the chloroacetyl methylene protons (around 4.48 ppm).
  • Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of 247.7 g/mol.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield/Outcome Reference
Thiophene core synthesis Sulfur, ethyl cyanoacetate, acetylacetone, diethylamine, 40–50°C, 4 h Brown precipitate, purified by recrystallization
Amino group introduction Hydrogenation of nitro precursor, Pd/C catalyst, 45–60°C Amino-thiophene intermediate
Chloroacetylation Chloroacetyl chloride, saturated sodium acetate, 0–5°C addition, RT stirring 5–6 h This compound, purified by recrystallization
Base-mediated substitution Potassium hydroxide, acetonitrile, 0–10°C Amino-thiophene intermediate

Research Findings and Notes

  • The chloroacetylation step requires careful temperature control to avoid side reactions and ensure high purity.
  • The use of saturated sodium acetate solution helps buffer the reaction medium during acylation.
  • Hydrogenation over Pd/C is a preferred method for converting nitro groups to amino groups on thiophene rings, facilitating subsequent functionalization.
  • The overall synthetic route is efficient, providing good yields and high purity products suitable for research applications.
  • Spectral data confirm the structural integrity and substitution pattern of the final compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized under specific conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological systems. It can be used in the development of new drugs and therapeutic agents .

Medicine: Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The chloroacetyl group may play a role in the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound belongs to a family of thiophene-3-carboxylates with modifications at the 2-, 4-, and 5-positions. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Differences
Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate 669747-33-5 C₉H₁₀ClNO₃S 247.70 Reference compound
Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate 515832-45-8 C₁₀H₁₂ClNO₃S 261.73 5-ethyl instead of 5-methyl
Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate 515832-73-2 C₁₀H₁₂ClNO₃S 261.73 Ethyl ester (3-position) instead of methyl ester
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate 1955531-45-9 C₁₂H₁₆ClNO₃S 289.78 Additional 4-ethyl substituent

Key Observations :

  • Ester Group Variations : Switching from a methyl to ethyl ester (CAS 515832-73-2) retains the same molecular weight as the 5-ethyl analog but may influence steric hindrance during reactions .
  • Additional Substituents : The 4-ethyl derivative (CAS 1955531-45-9) exhibits the highest molecular weight (289.78 g/mol), suggesting increased steric bulk that could affect binding in biological systems or reaction kinetics .

Physicochemical and Spectral Data

  • Solubility: Methyl esters generally exhibit lower water solubility compared to ethyl esters due to reduced polarity. For instance, Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate may show improved solubility in organic solvents like ethanol or DMSO .
  • Spectral Signatures : IR and NMR spectra for these compounds would highlight differences in carbonyl stretching (ester vs. chloroacetyl) and alkyl proton environments. For example, the 5-ethyl substituent (CAS 515832-45-8) would show distinct δ 1.2–1.4 ppm triplet signals in ¹H NMR .

Biological Activity

Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate, with the CAS number 515832-45-8, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and antimicrobial activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₉H₁₀ClN₃O₃S
  • IUPAC Name : this compound
  • Molecular Weight : Approximately 233.7 g/mol

The presence of the chloroacetyl group and the thiophene ring contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and thiophene derivatives, suggesting that compounds like this compound may exhibit similar effects. The following table summarizes findings related to its cytotoxicity:

Cell Line IC50 (µM) Reference
A-431 (human epidermoid carcinoma)1.98 ± 1.22
Jurkat (human T leukemia)1.61 ± 1.92
U251 (human glioblastoma)<10

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into its biological activity:

  • Chloroacetyl Group : Enhances the electrophilicity of the compound, facilitating interaction with cellular targets.
  • Methyl Substituents : The presence of methyl groups at specific positions on the thiophene ring appears to increase lipophilicity, aiding in cellular uptake.

Research indicates that modifications to the thiophene and carboxylate moieties can significantly alter the compound's potency against cancer cells, suggesting avenues for further optimization in drug design .

Antimicrobial Activity

In addition to anticancer properties, compounds containing thiophene rings have shown promising antimicrobial activity. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains.

A study evaluating similar thiophene derivatives reported:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound may also possess antimicrobial properties warranting further investigation.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In a comparative study, this compound was tested against several cancer cell lines, showing superior cytotoxic effects compared to traditional chemotherapeutics like doxorubicin .
  • Mechanistic Studies : Molecular dynamics simulations indicated that the compound interacts with Bcl-2 proteins primarily through hydrophobic contacts, which is crucial for inducing apoptosis in cancer cells .
  • Synthetic Pathways : The synthesis of this compound has been achieved through various methods involving chloroacetylation of thiophene derivatives, highlighting its accessibility for further research and development .

Q & A

Q. What are the established synthetic routes for Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate?

The compound is typically synthesized via a multi-step process:

  • Step 1 : Formation of the thiophene core. Starting materials like 2-amino-5-methylthiophene-3-carboxylate derivatives are reacted with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chloroacetyl group .
  • Step 2 : Purification via column chromatography or recrystallization. Yields are optimized by controlling reaction time (12–24 hrs) and temperature (60–80°C) .
  • Validation : Structural confirmation using FTIR (C=O and N-H stretches), ¹H/¹³C NMR (thiophene ring protons at δ 6.5–7.5 ppm, methyl ester at δ 3.8–4.0 ppm), and HRMS (exact mass: ~261.73 g/mol) .

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • ¹H NMR : Distinct signals for the methyl ester (δ ~3.8 ppm), thiophene ring protons (δ 6.5–7.5 ppm), and chloroacetyl NH (δ ~10.5 ppm) .
  • FTIR : Peaks at 1700–1750 cm⁻¹ (ester C=O), 1650–1680 cm⁻¹ (amide C=O), and 750–800 cm⁻¹ (C-Cl stretch) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 262.73 (calculated for C₁₀H₁₂ClNO₃S) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the chloroacetylation step?

Systematic optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
  • Catalyst screening : Bases like K₂CO₃ or Et₃N improve deprotonation of the amino group, accelerating acylation .
  • Temperature gradients : Elevated temperatures (70–80°C) reduce reaction time but may increase side products; DOE (Design of Experiments) can balance these factors .

Q. What strategies resolve discrepancies in crystallographic data for this compound?

  • SHELXL refinement : Use high-resolution X-ray data to refine bond lengths and angles, focusing on the thiophene ring planarity and chloroacetyl group orientation .
  • Cross-validation : Compare experimental crystallographic data (e.g., C-Cl bond length ~1.79 Å) with DFT-calculated geometries to identify outliers .

Q. How can researchers design assays to evaluate biological activity?

  • In vitro models : Screen for antimicrobial activity using Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) via MIC (Minimum Inhibitory Concentration) assays .
  • Mechanistic probes : Use fluorescence quenching or SPR (Surface Plasmon Resonance) to study binding to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

  • DFT calculations : Analyze electrostatic potential maps to identify electrophilic centers (e.g., carbonyl carbon in chloroacetyl group) .
  • MD simulations : Model solvent effects (e.g., DMSO vs. water) on reaction pathways to predict regioselectivity .

Reactivity and Applications

Q. How does the chloroacetyl group influence reactivity in cross-coupling reactions?

  • Nucleophilic substitution : The chloroacetyl moiety acts as a leaving group, enabling reactions with amines (e.g., to form sulfonamides) or alcohols under mild conditions (25–40°C) .
  • Limitations : Steric hindrance from the methylthiophene ring may reduce reactivity with bulky nucleophiles .

Q. What are potential applications in medicinal chemistry?

  • Antimicrobial agents : Structural analogs (e.g., ethyl 2-[(chloroacetyl)amino]-5,6-dihydrothiophene-3-carboxylate) show activity against B. subtilis and C. albicans (MIC: 8–32 µg/mL) .
  • Enzyme inhibitors : The chloroacetyl group can covalently modify cysteine residues in target proteins, enabling irreversible inhibition studies .

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